Para-Regiochemistry Confers Superior Fungicidal Activity Over Ortho- and Meta-Substituted Isomers
In a study of 10 monosubstituted phenyl isothiocyanates tested against four plant pathogens, para-substituted derivatives exhibited high fungicidal activity, whereas ortho- and meta-substituted derivatives showed only fair activity relative to the Agrosan GN control . This establishes the para position as critical for antifungal efficacy within this compound class, giving 4-isopropylphenyl isothiocyanate a structural advantage over its ortho- and meta-substituted congeners.
| Evidence Dimension | Fungicidal activity rank |
|---|---|
| Target Compound Data | Highly fungicidal (para-substituted phenyl isothiocyanate class) |
| Comparator Or Baseline | Ortho- and meta-substituted phenyl isothiocyanates: fair activity |
| Quantified Difference | Qualitative: high vs fair activity against four plant pathogens |
| Conditions | In vitro growth inhibition assay against four plant pathogens; Agrosan GN as reference fungicide |
Why This Matters
For researchers developing agricultural fungicides, the para-substituted scaffold is a validated starting point for lead optimization, reducing the need to screen inactive ortho/meta isomers.
- [1] Saksena NK. Fungicidal action and structure correlation of monosubstituted phenyl isothiocyanates. Folia Microbiol. 1985;30(4):359-362. DOI:10.1007/BF02927591 View Source
